2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine
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Overview
Description
2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine is a heterocyclic compound that belongs to the class of pyridoindoles This compound is characterized by the presence of a bromine atom at the 2-position and an amine group at the 6-position of the tetrahydro-5H-pyrido[2,3-b]indole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine typically involves multiple steps. One common method involves the bromination of a precursor compound, followed by cyclization and amination reactions. For example, the bromination of 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indole can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The resulting bromo compound is then subjected to amination using reagents such as ammonia or primary amines .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or amine groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.
Cyclization Reactions: The compound can undergo intramolecular cyclization to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, N-bromosuccinimide, ammonia, primary amines, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include substituted pyridoindoles, oxidized or reduced derivatives, and cyclized compounds with enhanced stability and biological activity .
Scientific Research Applications
2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine include other brominated pyridoindoles and related heterocyclic compounds such as:
- 2-chloro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine
- 2-fluoro-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine
- 2-iodo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromine atom and an amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12BrN3 |
---|---|
Molecular Weight |
266.14 g/mol |
IUPAC Name |
2-bromo-6,7,8,9-tetrahydro-5H-pyrido[2,3-b]indol-6-amine |
InChI |
InChI=1S/C11H12BrN3/c12-10-4-2-7-8-5-6(13)1-3-9(8)14-11(7)15-10/h2,4,6H,1,3,5,13H2,(H,14,15) |
InChI Key |
FTRDQXBGBGDIEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1N)C3=C(N2)N=C(C=C3)Br |
Origin of Product |
United States |
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